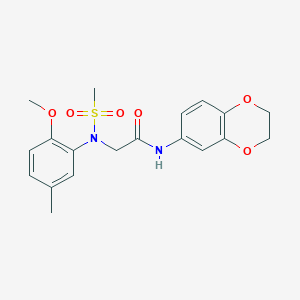![molecular formula C21H25N3O4S B3444775 1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3444775.png)
1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide
Overview
Description
1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide, also known as MPGS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPGS is a selective inhibitor of the protein phosphatase 2A (PP2A), which plays a critical role in the regulation of cell growth and proliferation.
Mechanism of Action
1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide exerts its pharmacological effects by selectively inhibiting the PP2A enzyme. PP2A is a serine/threonine phosphatase that regulates many cellular processes, including cell growth, proliferation, and apoptosis. 1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide binds to the catalytic subunit of PP2A and prevents its activity, leading to the accumulation of phosphorylated proteins and the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of various signaling pathways. In cancer cells, 1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide induces cell cycle arrest and apoptosis by inhibiting the activity of PP2A, leading to the accumulation of phosphorylated proteins and the activation of pro-apoptotic signaling pathways. In animal models of neurodegenerative diseases, 1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide has been shown to protect neurons from oxidative stress and reduce the accumulation of toxic protein aggregates. In animal models of ischemic heart disease, 1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide has been shown to reduce infarct size and improve cardiac function.
Advantages and Limitations for Lab Experiments
1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its high selectivity for PP2A, its ability to inhibit cell growth and proliferation, and its potential therapeutic applications in various diseases. However, 1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide also has some limitations, including its low solubility in aqueous solutions, its relatively low yield in the synthesis process, and the potential for off-target effects.
Future Directions
Future research on 1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide should focus on several areas, including the optimization of the synthesis process to improve the yield and purity of the compound, the development of more potent and selective PP2A inhibitors, and the evaluation of 1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide as a potential therapeutic agent in various diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide and to identify potential off-target effects of the compound.
Scientific Research Applications
1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. PP2A is known to be dysregulated in many types of cancer, and 1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, 1-[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide has been shown to have cardioprotective effects in animal models of ischemic heart disease.
properties
IUPAC Name |
1-[2-[N-(benzenesulfonyl)-4-methylanilino]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-16-7-9-18(10-8-16)24(29(27,28)19-5-3-2-4-6-19)15-20(25)23-13-11-17(12-14-23)21(22)26/h2-10,17H,11-15H2,1H3,(H2,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYNBXIVKHIFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)N2CCC(CC2)C(=O)N)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[N-(benzenesulfonyl)-4-methylanilino]acetyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate](/img/structure/B3444706.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3444709.png)
![1-[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3444715.png)
![N-(4-ethylphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3444716.png)
![1-[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3444722.png)
![1-{4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B3444738.png)

![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B3444760.png)
![ethyl 1-[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B3444762.png)
![ethyl 1-[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B3444777.png)
![4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3444791.png)
![ethyl 1-[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B3444795.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3444806.png)
![1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3444814.png)